molecular formula C12H22F2N2O2 B1381493 Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate CAS No. 1258637-94-3

Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate

Cat. No.: B1381493
CAS No.: 1258637-94-3
M. Wt: 264.31 g/mol
InChI Key: JPAFVXCGQPKXSN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of research and industry. This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a difluoroethylamine moiety. The presence of fluorine atoms in the structure often imparts distinct chemical and biological properties, making it a valuable compound for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoroethylamine Moiety:

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect reactive sites during the synthesis and are later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoroethylamine moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a difluoroethylamine moiety.

    N-Boc-4-piperidineacetaldehyde: Another piperidine derivative with different functional groups.

Uniqueness

The presence of the difluoroethylamine moiety in tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate imparts unique chemical and biological properties, distinguishing it from other similar compounds. This makes it particularly valuable for specific research applications where fluorine atoms play a crucial role.

Properties

IUPAC Name

tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)12(13,14)8-15/h9H,4-8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAFVXCGQPKXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate

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